2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-chlorophenyl group, a thioether linkage at position 6, and an N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide side chain. The pyrazolo-pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its kinase inhibitory and anticancer properties . The compound’s synthesis likely involves cyclization under acidic conditions (e.g., polyphosphoric acid at 140°C) followed by functionalization of the thioether and acetamide groups .
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN7O2S3/c1-2-28-17-24-23-16(30-17)20-12(26)8-29-15-21-13-11(14(27)22-15)7-19-25(13)10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H,20,23,26)(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSCMGTWDSBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN7O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.92 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine moiety linked to a thiadiazole group, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazolopyrimidine exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds structurally similar to the target compound have shown efficacy against both gram-positive bacteria (Staphylococcus aureus, Bacillus cereus) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). In particular, derivatives containing the pyrazolo ring have been noted for their enhanced antibacterial activities due to structural modifications that improve interaction with bacterial targets .
- Antifungal Activity : The compound also displayed antifungal properties against Candida albicans, suggesting its potential application in treating fungal infections .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies:
- Cytotoxicity : The cytotoxic effects of similar pyrazolo[3,4-d]pyrimidine derivatives were assessed against several cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). Notably, certain derivatives demonstrated IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells, indicating potent anticancer activity .
- Mechanisms of Action : Molecular docking studies suggest that these compounds may inhibit key signaling pathways involved in cancer cell proliferation. For example, some derivatives acted as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Modification of Functional Groups : The introduction of various functional groups has been shown to enhance or diminish biological activity. For instance, replacing certain substituents can lead to improved antibacterial or anticancer efficacy .
- Ring Systems : The presence of specific ring structures (e.g., pyrazole and thiadiazole) contributes significantly to the biological properties observed in these compounds. Modifications to these rings can alter binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds:
Scientific Research Applications
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit a variety of biological activities:
- Antiviral Activity : Compounds in this class have shown promise as antiviral agents. They inhibit viral replication mechanisms and have been tested against several viral strains.
- Anticancer Properties : These compounds have been evaluated for their cytotoxic effects on various cancer cell lines. Studies indicate significant inhibition of cell proliferation in cancer models.
- Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Antiviral Activity Study | Pyrazolo[3,4-d]pyrimidine derivative | Antiviral (HCV) | 32.2 μM |
| Anticancer Properties Evaluation | Mercapto-substituted 1,2,4-triazoles | Anticancer (HCT-116) | 6.2 μM |
| Anti-inflammatory Effects | Pyrazolo derivatives | Anti-inflammatory | Varies |
These findings suggest that modifications to the pyrazolo structure can significantly influence biological activity.
Anticancer Research
The compound has been evaluated for its anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One study reported IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. The compound also exhibited inhibition against wild-type EGFR with an IC50 value of 0.016 µM and mutant EGFR T790M with an IC50 value of 0.236 µM.
Antiviral Studies
Compounds similar to this one have demonstrated efficacy against various viral strains by inhibiting key replication enzymes. The antiviral properties are particularly relevant in the context of emerging viral diseases.
Anti-inflammatory Research
The compound's ability to modulate inflammatory pathways positions it as a candidate for further exploration in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs, differing primarily in substituents and core heterocycles. Key comparisons are outlined below:
Key Observations
Core Heterocycles: The target’s pyrazolo[3,4-d]pyrimidinone core (two fused five- and six-membered rings with three nitrogens) offers rigidity and planar geometry for target binding, contrasting with the pyrrolo[3,2-d]pyrimidine core in , which has a single nitrogen in the five-membered ring, reducing electron-deficient character .
Substituent Effects: Halogenated Aromatics: The 4-chlorophenyl group in the target compound and improves membrane permeability compared to methoxy or methyl groups in . Thiadiazole vs.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , using polyphosphoric acid for cyclization. In contrast, analogs like employ DMF-mediated coupling, which is milder but less efficient for bulky substituents .
Biological Implications :
- Thiadiazole-containing compounds (target, ) show enhanced kinase selectivity due to sulfur’s electronegativity, whereas triazole derivatives () exhibit broader antimicrobial activity .
- The acetamide side chain in the target and may facilitate hydrogen bonding with target proteins, a feature absent in ’s thiazole-linked amide .
Research Tools and Structural Analysis
Crystallographic software such as SHELX , ORTEP-3 , and WinGX are critical for resolving the 3D conformations of these compounds. For instance, SHELXL’s robust refinement algorithms enable precise modeling of the target’s thioether and thiadiazole groups, which are prone to disorder in crystallography . Molecular graphics tools like PyMOL further aid in visualizing interactions between the 4-chlorophenyl group and hydrophobic enzyme pockets.
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis involves two key reactions: (i) formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclocondensation of α-chloroacetamide derivatives with substituted hydrazines, and (ii) thioether linkage formation between the pyrimidine and thiadiazole moieties using a nucleophilic substitution reaction. For example, chlorinated intermediates (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) can react with thiol-containing heterocycles under basic conditions (e.g., K₂CO₃/DMF) . Optimization of reaction time, solvent polarity, and temperature is critical to avoid side products like disulfides.
Q. Which analytical techniques are most reliable for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons in the 4-chlorophenyl group at δ 7.3–7.5 ppm) and acetamide connectivity.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in pyrazolo-pyrimidine derivatives with similar substituents .
- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) bonds .
Q. How can researchers assess the compound’s preliminary biological activity?
Begin with in vitro assays targeting kinase inhibition (due to the pyrazolo-pyrimidine scaffold) or antimicrobial activity (linked to thiadiazole moieties). Use:
- Kinase inhibition assays : Measure IC₅₀ against kinases like EGFR or VEGFR using fluorescence-based ADP-Glo™ kits.
- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts?
Apply Design of Experiments (DoE) to optimize variables:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiols but may increase side reactions; test mixtures with THF or acetonitrile .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether bond formation .
- Temperature control : Lower temperatures (0–25°C) reduce disulfide byproducts during thiol coupling steps . Statistical tools like response surface modeling (RSM) can identify ideal conditions (e.g., 72% yield achieved at 20°C, 12 h, 1.2 eq. thiol).
Q. What strategies address discrepancies in biological activity across studies?
- Solubility adjustments : Modify formulation using co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) to enhance bioavailability .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., ethylthio group oxidation) and guide structural modifications (e.g., replacing ethyl with cyclopropyl) .
- Target engagement studies : Confirm binding via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to validate mechanism-of-action .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
- Molecular docking : Map interactions between the pyrimidine core and kinase ATP-binding pockets (e.g., PDB: 1M17) using AutoDock Vina .
- QSAR modeling : Train models on datasets of related pyrazolo-pyrimidines to predict logP, pIC₅₀, and toxicity .
- DFT calculations : Analyze electron density at sulfur atoms to prioritize thioether or sulfone derivatives for synthesis .
Q. What are best practices for resolving spectral data contradictions (e.g., NMR vs. crystallography)?
- Dynamic effects in NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers in the acetamide group) .
- Complementary techniques : Pair X-ray data with NOESY/ROESY to confirm stereochemistry in solution .
- Synthetic controls : Prepare isotopically labeled analogs (e.g., ¹⁵N-pyrimidine) to assign ambiguous signals .
Methodological Challenges and Solutions
Q. How to enhance selectivity against off-target kinases?
- Fragment-based design : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to exploit hydrophobic pockets in target kinases .
- Proteome-wide profiling : Use KinomeScan® to identify off-target hits and refine the thiadiazole moiety .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Assess oral bioavailability (F%) and half-life (t½) in Sprague-Dawley rats via LC-MS/MS plasma analysis .
- Tissue distribution : Radiolabel the compound (¹⁴C-acetamide) to quantify accumulation in target organs (e.g., liver, tumors) .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
